6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine
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Overview
Description
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine is a chemical compound with the molecular formula C15H19BN2O2 and a molecular weight of 270.14 g/mol . It is known for its applications in organic synthesis, particularly in the field of metal-organic chemistry and halogenated compound coupling reactions .
Preparation Methods
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine typically involves the reaction of 3-pyridinecarboxaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TMDIX) . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Chemical Reactions Analysis
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It participates in substitution reactions, particularly in the presence of halogenated compounds and metal catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene . The major products formed from these reactions are typically quinoline and amine derivatives .
Scientific Research Applications
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine involves its ability to form stable complexes with various metal ions and organic molecules. This property makes it useful in catalysis and as an intermediate in organic synthesis . The molecular targets and pathways involved include metal-organic frameworks and halogenated compound coupling reactions .
Comparison with Similar Compounds
Similar compounds to 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine include:
4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: This compound has similar applications in organic synthesis and metal-organic chemistry.
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: It is used in similar coupling reactions and has comparable chemical properties.
((2-fluoro-6-(methoxymethoxy)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)ethynyl)triisopropylsilane: This compound is used in advanced material synthesis and has similar stability and reactivity.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research and industry .
Properties
CAS No. |
2230902-34-6 |
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Molecular Formula |
C15H19BN2O2 |
Molecular Weight |
270.14 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-3-amine |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)11-5-6-13-10(7-11)8-12(17)9-18-13/h5-9H,17H2,1-4H3 |
InChI Key |
LFSKXIRELUGGAX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=CN=C3C=C2)N |
Purity |
0 |
Origin of Product |
United States |
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